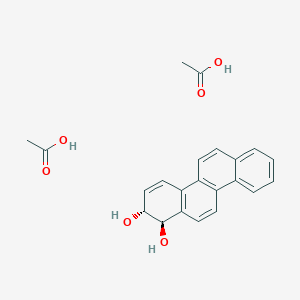
acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol is a compound that combines the properties of acetic acid and a dihydrochrysene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol can involve several synthetic routes. One common method is the bromination of trans-stilbene followed by a series of reactions to introduce the dihydrochrysene moiety. The reaction typically involves the use of glacial acetic acid as a solvent and pyridinium tribromide as the brominating agent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as recrystallization and purification to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, hydrogen gas for reduction, and various oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol has several scientific research applications:
Chemistry: The compound is used as an intermediate in organic synthesis and as a chiral building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and as a model compound for understanding biological processes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to interact selectively with specific biological molecules, influencing pathways and processes at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dihydrochrysene derivatives and chiral molecules with similar structures. Examples include:
(2R,3R)-Tartaric acid: Another chiral molecule used in various applications.
trans-Stilbene: A precursor in the synthesis of dihydrochrysene derivatives.
Uniqueness
Acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol is unique due to its combination of acetic acid and dihydrochrysene moieties, providing distinct chemical and biological properties. Its chiral nature and specific interactions with molecular targets make it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
66267-15-0 |
|---|---|
Molekularformel |
C22H22O6 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
acetic acid;(1R,2R)-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H14O2.2C2H4O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20;2*1-2(3)4/h1-10,17-20H;2*1H3,(H,3,4)/t17-,18-;;/m1../s1 |
InChI-Schlüssel |
FFXLKMVABFHNDE-RKDOVGOJSA-N |
Isomerische SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@H]([C@@H]4O)O |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


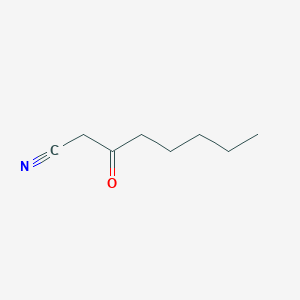

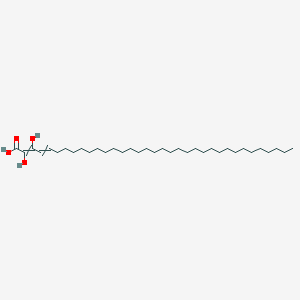
![7,7-Dimethyl-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxine](/img/structure/B14469491.png)
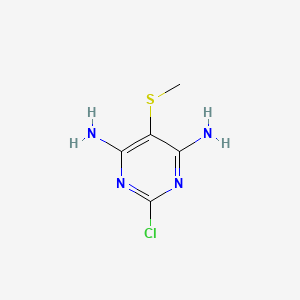
![2-[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]ethan-1-ol](/img/structure/B14469511.png)
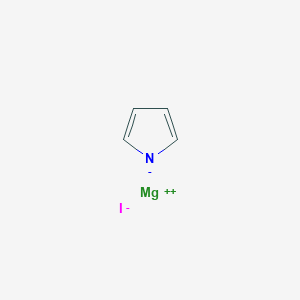

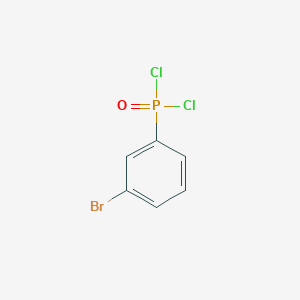
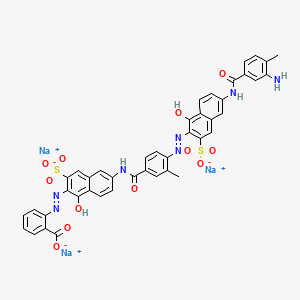
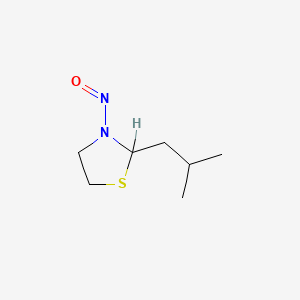
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)(2-hydroxyethyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, hexasodium salt](/img/structure/B14469542.png)
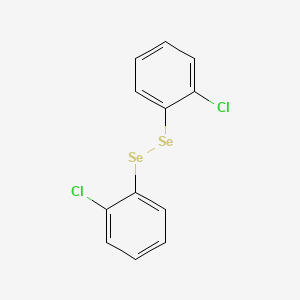
![2-[1-(4-Bromophenyl)ethyl]phenol](/img/structure/B14469554.png)
